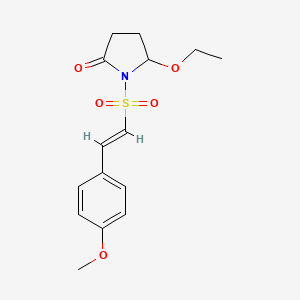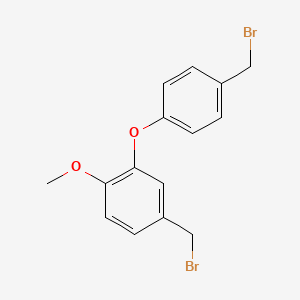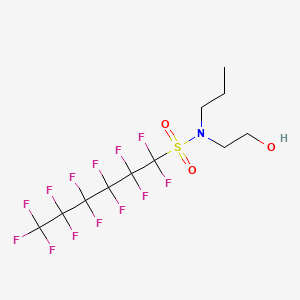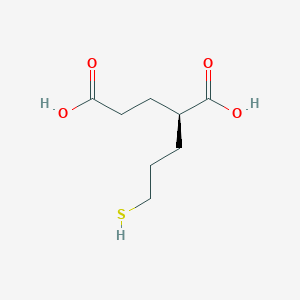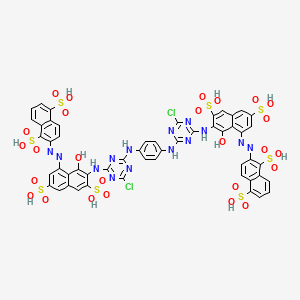
2,2'-(1,4-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(8-hydroxy-3,6-disulphonaphthalene-1,7-diyl)azo))bisnaphthalene-1,5-disulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 299-262-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
化学反応の分析
EINECS 299-262-9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the compound .
科学的研究の応用
EINECS 299-262-9 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate biochemical pathways and interactions. In medicine, the compound could be explored for its potential therapeutic effects or as a diagnostic tool. Industrially, it may be utilized in the production of various chemical products or as an intermediate in the synthesis of more complex compounds .
作用機序
The mechanism of action of EINECS 299-262-9 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biochemical setting, it may interact with enzymes or receptors, altering their activity and leading to specific biological effects. The pathways involved can vary widely, from metabolic pathways to signal transduction pathways .
類似化合物との比較
EINECS 299-262-9 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share structural similarities or similar functional groups, leading to comparable chemical properties and reactivity. each compound has unique characteristics that make it suitable for specific applications. Some similar compounds include those with similar molecular formulas or those that undergo similar types of chemical reactions .
特性
CAS番号 |
93858-30-1 |
|---|---|
分子式 |
C52H34Cl2N14O26S8 |
分子量 |
1598.3 g/mol |
IUPAC名 |
3-[[4-chloro-6-[4-[[4-chloro-6-[[8-[(1,5-disulfonaphthalen-2-yl)diazenyl]-1-hydroxy-3,6-disulfonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]anilino]-1,3,5-triazin-2-yl]amino]-5-[(1,5-disulfonaphthalen-2-yl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C52H34Cl2N14O26S8/c53-47-59-49(63-51(61-47)57-41-37(99(83,84)85)17-21-15-25(95(71,72)73)19-33(39(21)43(41)69)67-65-31-13-11-27-29(45(31)101(89,90)91)3-1-5-35(27)97(77,78)79)55-23-7-9-24(10-8-23)56-50-60-48(54)62-52(64-50)58-42-38(100(86,87)88)18-22-16-26(96(74,75)76)20-34(40(22)44(42)70)68-66-32-14-12-28-30(46(32)102(92,93)94)4-2-6-36(28)98(80,81)82/h1-20,69-70H,(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91)(H,92,93,94)(H2,55,57,59,61,63)(H2,56,58,60,62,64) |
InChIキー |
OZVLPQZIQJZPJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)NC7=NC(=NC(=N7)Cl)NC8=C(C9=C(C=C(C=C9C=C8S(=O)(=O)O)S(=O)(=O)O)N=NC2=C(C3=C(C=C2)C(=CC=C3)S(=O)(=O)O)S(=O)(=O)O)O)Cl)S(=O)(=O)O)C(=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


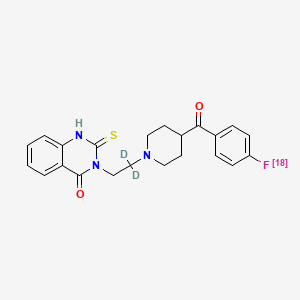

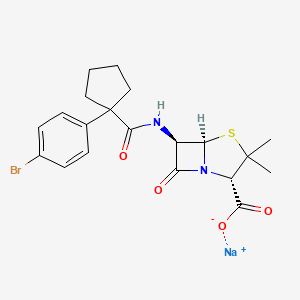
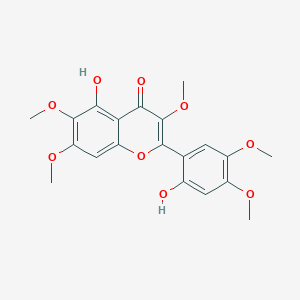


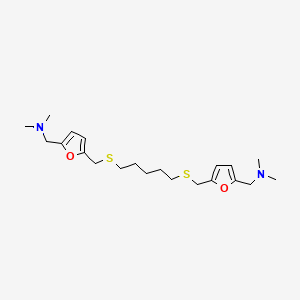
![2-O-cyclohexyl 1-O-[(2R)-2-ethylhexyl] benzene-1,2-dicarboxylate](/img/structure/B12744452.png)
